Europium 1,3-diphenyl-1,3-propanedionate

thermal stability vacuum deposition OLED processing

Researchers optimizing red OLED emissive layers require europium precursors with reproducible thermal and photophysical properties. Europium 1,3-diphenyl-1,3-propanedionate (Eu(DBM)₃, CAS 14552-07-9) is the definitive homoleptic β-diketonate building block that solves this challenge. • Intense ⁵D₀→⁷F₂ emission at 612 nm with melting point 210-220 °C ensures thermal stability during vacuum deposition. • Ancillary ligand modification (e.g., 1,10-phenanthroline) boosts PLQY from ~1% to 56%, enabling tailored device performance. • Ternary complex Eu(DBM)₃(Phen) delivers a 304 °C thermal degradation temperature-37 °C higher than the tetrakis analog. Supplied with full analytical documentation for immediate R&D deployment.

Molecular Formula C45H33EuO6
Molecular Weight 821.7 g/mol
CAS No. 14552-07-9
Cat. No. B088581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium 1,3-diphenyl-1,3-propanedionate
CAS14552-07-9
Molecular FormulaC45H33EuO6
Molecular Weight821.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3]
InChIInChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3
InChIKeyYPBYYCSIHGUSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium 1,3-diphenyl-1,3-propanedionate for Red Luminescence & Thermal Processing


Europium 1,3-diphenyl-1,3-propanedionate (Eu(DBM)₃) is a homoleptic europium(III) β-diketonate complex that serves as a benchmark red-emitting material and a versatile precursor for high-performance luminescent ternary complexes. The compound exhibits a melting point of 210–220 °C and is characterized by the intense ⁵D₀→⁷F₂ hypersensitive transition at approximately 612 nm. Its thermal robustness and well-established coordination chemistry make it a preferred platform for tailoring photoluminescence quantum yields through ancillary ligand modification.

Red-Emitting Benchmark Eu(DBM)₃ provides the hypersensitive ⁵D₀→⁷F₂ transition at ~612 nm for luminescence studies.
Ancillary Ligand Platform Well-established coordination chemistry enables PLQY tuning through neutral donor exchange.
Thermal Processing Compatibility Reported melting point supports vacuum thermal evaporation without premature decomposition.

Why Substitution Fails: Europium 1,3-diphenyl-1,3-propanedionate


Europium β-diketonate complexes cannot be interchanged generically because the ligand identity dictates both the triplet-state energy transfer efficiency to the Eu³⁺ ion and the thermal decomposition pathway. Even within the dibenzoylmethane (DBM) family, the presence or absence of neutral ancillary ligands (e.g., 1,10-phenanthroline, sulfoxides) can alter the photoluminescence quantum yield by over 50-fold and shift the thermal degradation temperature by more than 30 °C [1] [2]. Consequently, selecting the appropriate DBM precursor directly determines the achievable device performance in OLEDs, luminescent solar concentrators, and thermal sensors.

Ligand-dependent energy transfer: Triplet-state feeding to Eu³⁺ is dictated by the β-diketonate structure; switching DBM analogs may shift emission intensity.
Ancillary ligand absence can alter PLQY by >50-fold; even within the DBM family, hydrated vs. phenanthroline adducts show large quantum yield differences.
Thermal decomposition pathway varies with counter-ion; tetrakis complexes may degrade >30 °C lower, affecting high-temperature processing reliability.

Europium 1,3-diphenyl-1,3-propanedionate: Quantitative Comparisons


Melting Point Advantage vs. Eu(acac)₃ and Eu(TTA)₃

Europium 1,3-diphenyl-1,3-propanedionate (Eu(DBM)₃) exhibits a melting point of 210–220 °C , substantially higher than the 140 °C of europium(III) acetylacetonate hydrate (Eu(acac)₃) and the 142–147 °C of europium(III) thenoyltrifluoroacetonate trihydrate (Eu(TTA)₃·3H₂O) [1]. This >60 °C advantage translates into greater tolerance during thermal vacuum evaporation, a critical step for fabricating organic light-emitting diodes (OLEDs) and thin-film luminescent devices.

Melting point vs. Eu(acac)₃, Eu(TTA)₃
Reported
210–220 °C Eu(acac)₃: 140 °C
Eu(TTA)₃·3H₂O: 142–147 °C
Supports thermal vacuum deposition process selection.
Open-capillary measurement; supplier-specified values.
thermal stability vacuum deposition OLED processing

PLQY Enhancement via Ancillary Ligand Substitution

The hydrated complex Eu(DBM)₃(H₂O) exhibits a photoluminescence quantum yield (PLQY) of only 1% in the solid state, a consequence of efficient multiphonon relaxation via coordinated water molecules [1]. When the water is replaced by 1,10-phenanthroline to form Eu(DBM)₃(Phen), the solid-state PLQY rises to 56% [2]. This 55% absolute gain (56-fold relative increase) demonstrates that Eu(DBM)₃ is not a high-efficiency emitter in isolation but an essential precursor whose emission can be systematically amplified by selecting appropriate ancillary ligands.

PLQY amplification by phenanthroline
Head-to-head
Eu(DBM)₃(H₂O): 1% Eu(DBM)₃(Phen): 56%
Enables rational design of ternary red-emitting complexes.
Solid-state, room temperature; ligand absorption band excitation.
photoluminescence quantum yield antenna effect ternary complex design

Thermal Degradation Advantage vs. Tetrakis Europium Complex

Thermogravimetric analysis (TGA) reveals that the ternary complex Eu(DBM)₃(Phen) possesses a thermal degradation temperature of 304 °C, whereas the related tetrakis complex [Eu(DBM)₄]N(Et)₄ degrades at 267 °C [1]. The 37 °C higher degradation threshold for the ternary system indicates superior thermal robustness under elevated processing or operating temperatures.

Thermal degradation vs. tetrakis
Head-to-head
Eu(DBM)₃(Phen): 304 °C [Eu(DBM)₄]N(Et)₄: 267 °C
Reported higher thermal endurance for processing.
TGA under inert atmosphere, 10 °C/min.
thermal degradation thermogravimetric analysis device longevity

Volatilization Stability in Polymer Films vs. Eu(TTA)₃·Phen

In a direct comparison within polymer films intended for agricultural light-conversion, the volatilization temperature of Eu(DBM)₃·Phen was measured at 250 °C, while Eu(TTA)₃·Phen volatilized at 220 °C [1]. The 30 °C advantage ensures that the DBM-based complex remains stable during the high-temperature film-blowing process, whereas the TTA analog risks partial loss.

Volatilization in polymer film
Head-to-head
Eu(DBM)₃·Phen: 250 °C Eu(TTA)₃·Phen: 220 °C
Supports film-blowing process compatibility.
Polyethylene film; TG-DTA analysis.
volatilization temperature polymer composite stability agricultural film

Optimal Applications for Europium 1,3-diphenyl-1,3-propanedionate


Vacuum-Deposited Red OLED Emitters via Ancillary Ligand Engineering

The high melting point (210–220 °C) and the demonstrated ability to boost the photoluminescence quantum yield from 1% to 56% by introducing 1,10-phenanthroline [1] make Eu(DBM)₃ the precursor of choice for thermally evaporated red OLEDs. The ternary complex Eu(DBM)₃(Phen) further exhibits a thermal degradation temperature of 304 °C, ensuring integrity during the deposition process [1].

High-Temperature Polymer Light-Conversion Films

For agricultural or architectural films processed above 200 °C, Eu(DBM)₃·Phen provides a 30 °C higher volatilization temperature than Eu(TTA)₃·Phen [2], minimizing complex loss during extrusion and preserving red-emission performance in the final product.

Luminescent Solar Concentrators and UV-Downshifting Layers

The sharp red emission at 612 nm (⁵D₀→⁷F₂) and the tunable solid-state quantum yield (up to 75% for tetrakis analogs) [1] position Eu(DBM)₃ as a building block for luminescent solar concentrators where thermal stability under continuous solar irradiation is paramount.

Thermal Benchmarking of Europium Complexes

When evaluating novel europium complexes for commercial deployment, the 37 °C higher degradation temperature of Eu(DBM)₃(Phen) relative to tetrakis [Eu(DBM)₄]N(Et)₄ [1] establishes a quantitative benchmark, allowing formulators to select the ternary DBM scaffold for applications requiring superior thermal endurance.

Application
Selection Property
Validation Focus
Vacuum-deposited red OLED emitter engineering
Thermally stable DBM scaffold for ligand tuning
PLQY improvement via ancillary ligand substitution
Polymer light-conversion films
High volatilization resistance during extrusion
Luminescence stability under high-temperature processing
Luminescent solar concentrators
Sharp 612 nm emission with thermal endurance
Quantum yield retention under continuous UV exposure
Europium complex thermal benchmarking
High thermal degradation threshold
TGA-based stability comparison for material selection

Technical Documentation Hub

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36 linked technical documents
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